Cas no 313534-94-0 (3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one)

3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Quinolinone, 5,6,7,8-tetrahydro-3-nitro-
- 3-Nitro-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 3-Nitro-5,6,7,8-tetrahydro-quinolin-2-ol
- 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one
- SCHEMBL25873485
- Z1198153733
- CS-0102401
- 3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one
- AKOS006272518
- SCHEMBL5016398
- WDLQZGPOKQZCII-UHFFFAOYSA-N
- DB-168092
- 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone
- 313534-94-0
- NMA53494
- EN300-256431
-
- MDL: MFCD00464542
- インチ: InChI=1S/C9H10N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h5H,1-4H2,(H,10,12)
- InChIKey: WDLQZGPOKQZCII-UHFFFAOYSA-N
計算された属性
- 精确分子量: 194.06914219Da
- 同位素质量: 194.06914219Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 363
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- XLogP3: 1
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-256431-0.05g |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-256431-0.1g |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-256431-0.5g |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
Enamine | EN300-256431-1.0g |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
1PlusChem | 1P01E8A2-100mg |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 100mg |
$369.00 | 2024-05-06 | |
A2B Chem LLC | AX42730-1g |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 1g |
$818.00 | 2024-04-20 | |
1PlusChem | 1P01E8A2-50mg |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 50mg |
$269.00 | 2024-05-06 | |
A2B Chem LLC | AX42730-250mg |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AX42730-5g |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 5g |
$2301.00 | 2024-04-20 | |
Enamine | EN300-256431-5.0g |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one |
313534-94-0 | 95% | 5.0g |
$2152.0 | 2024-06-19 |
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-oneに関する追加情報
Introduction to 3-Nitro-1,2,5,6,7,8-Hexahydroquinolin-2-One (CAS No. 313534-94-0)
3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS No. 313534-94-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines and is characterized by its unique structural features and potential biological activities. The molecule consists of a six-membered nitrogen-containing ring fused to a five-membered ring, with a nitro group attached to the quinoline core. This structure imparts specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
The synthesis of 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one involves a series of well-defined chemical reactions. Typically, the process begins with the condensation of an appropriate amine and a ketone or aldehyde, followed by cyclization and nitration steps. The precise conditions and reagents used can vary depending on the specific synthetic route chosen. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration in modern pharmaceutical research.
In terms of its biological activities, 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one has been studied for its potential as an antimicrobial agent. Research has shown that this compound exhibits significant activity against a range of bacterial and fungal pathogens. The nitro group in the molecule is believed to play a crucial role in its antimicrobial properties by disrupting cellular processes such as DNA replication and protein synthesis. Additionally, the compound has been found to have low cytotoxicity towards mammalian cells, making it a promising candidate for further development as an antimicrobial therapeutic.
Beyond its antimicrobial properties, 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as p53 and Bcl-2. The ability of this compound to selectively target cancer cells while sparing normal cells is particularly noteworthy and suggests its potential as a novel anticancer therapeutic.
The pharmacokinetic properties of 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one have also been studied to assess its suitability for clinical applications. In vitro and in vivo studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes and is excreted mainly through the kidneys. These pharmacokinetic characteristics suggest that 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one could be administered orally or intravenously depending on the specific therapeutic application.
The safety profile of 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one has been evaluated through extensive toxicity studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects observed in animal models. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS No. 313534-94-0) represents a promising compound with diverse biological activities including antimicrobial and anticancer properties. Its favorable pharmacokinetic profile and low toxicity make it an attractive candidate for further development in drug discovery and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential therapeutic applications.
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